molecular formula C18H22N2O4S B2772023 N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899739-30-1

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide

Cat. No. B2772023
CAS RN: 899739-30-1
M. Wt: 362.44
InChI Key: KUGFWFAWMNVBNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide”, the Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids has been used for the synthesis of unsymmetrical N-arylsulfamides . This method uses sulfamoyl azides and arylboronic acids in the presence of 10 mol% of copper chloride as the catalyst .


Chemical Reactions Analysis

The Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids is used for the synthesis of unsymmetrical N-arylsulfamides . The reaction is facilitated in MeOH in an open flask at room temperature .

Scientific Research Applications

Allosteric Activation of Glucokinase (GK)

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide: has been investigated as an allosteric activator of human glucokinase (GK). Here’s why this is significant:

Synthesis of N-Arylsulfamides

The compound can be utilized in the synthesis of N-arylsulfamides. Specifically:

Benzylic Position Reactions

The benzylic position of the compound is chemically interesting. For example:

properties

IUPAC Name

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-20(14-15-6-4-3-5-7-15)25(22,23)13-12-19-18(21)16-8-10-17(24-2)11-9-16/h3-11H,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFWFAWMNVBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide

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